molecular formula C14H12BrN B14113618 2-Bromo-6-(1-phenylvinyl)aniline

2-Bromo-6-(1-phenylvinyl)aniline

Katalognummer: B14113618
Molekulargewicht: 274.15 g/mol
InChI-Schlüssel: UZVQKVRBNGTDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(1-phenylvinyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a phenylvinyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the bromination of aniline derivatives followed by a coupling reaction. For instance, the bromination of aniline can be carried out using copper bromide (CuBr2) in a solvent like tetrahydrofuran . The resulting bromoaniline can then undergo a Suzuki-Miyaura coupling reaction with a phenylvinyl boronic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and recyclable catalysts is often emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(1-phenylvinyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(1-phenylvinyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(1-phenylvinyl)aniline is unique due to the presence of both a bromine atom and a phenylvinyl group on the aniline ring.

Eigenschaften

Molekularformel

C14H12BrN

Molekulargewicht

274.15 g/mol

IUPAC-Name

2-bromo-6-(1-phenylethenyl)aniline

InChI

InChI=1S/C14H12BrN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2

InChI-Schlüssel

UZVQKVRBNGTDIL-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.